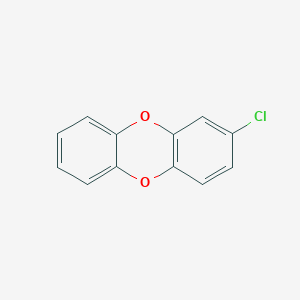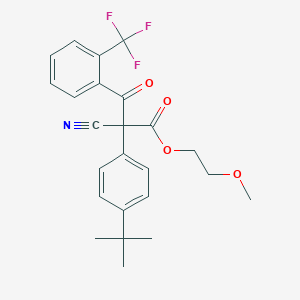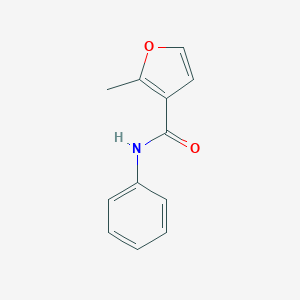
2-Cloro-dibenzo-p-dioxina
Descripción general
Descripción
2-Chlorodibenzo-P-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and contribute to persistent organic pollution. They are often referred to as dioxins and are known for their lipophilic properties, leading to bioaccumulation in living organisms .
Aplicaciones Científicas De Investigación
2-Chlorodibenzo-P-dioxin has several scientific research applications, including:
Environmental Studies: It is used to study the environmental impact and degradation of dioxins, particularly in pollution control and remediation efforts.
Toxicology: Research on its toxic effects helps in understanding the health risks associated with dioxin exposure.
Photocatalysis: It serves as a model compound in studies involving photocatalytic degradation and dechlorination processes.
Mecanismo De Acción
Biochemical Pathways
The primary biochemical pathway affected by 2-CDD is the aryl hydrocarbon receptor signaling pathway . This pathway is involved in the metabolism of xenobiotics, or foreign substances, in the body. The activation of this pathway leads to the expression of various enzyme genes that play a role in the metabolism and detoxification of xenobiotics .
Pharmacokinetics
It is known that the compound is lipophilic, meaning it is soluble in fat and tends to accumulate in fatty tissues . This property allows 2-CDD to bioaccumulate in humans and wildlife . The compound is also persistent in the environment, contributing to its long-term bioaccumulation .
Result of Action
The activation of the aryl hydrocarbon receptor by 2-CDD leads to various molecular and cellular effects. These include the induction of δ-aminolevulinic acid synthetase (ALAS), a rate-limiting enzyme in heme synthesis . Overproduction of ALAS can damage cellular tissues and potentially manifest symptoms similar to porphyria . 2-CDD can also induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune-suppressive factors , leading to immune system regulatory dysfunction .
Análisis Bioquímico
Biochemical Properties
2-Chlorodibenzo-P-dioxin, like other dioxins, is known to interact with the aryl hydrocarbon receptor (AhR) in cells . This receptor is a transcription factor involved in the expression of various genes, including those involved in xenobiotic metabolism . Upon activation by 2-Chlorodibenzo-P-dioxin, the AhR can induce the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Cellular Effects
The binding of 2-Chlorodibenzo-P-dioxin to the AhR can have various effects on cellular function. For instance, it can influence cell signaling pathways and gene expression . It has been suggested that 2-Chlorodibenzo-P-dioxin can induce apoptosis in lymphocytes, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppression factors . These effects can lead to disruptions in immune system regulation .
Molecular Mechanism
The molecular mechanism of 2-Chlorodibenzo-P-dioxin primarily involves its interaction with the AhR . Upon binding to the receptor, 2-Chlorodibenzo-P-dioxin can activate or inhibit enzymes, leading to changes in gene expression . This can result in various biochemical and toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorodibenzo-P-dioxin can change over time. For example, studies have shown that the compound’s toxicity can vary depending on the duration of exposure . Additionally, 2-Chlorodibenzo-P-dioxin is known for its environmental persistence, which can lead to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Chlorodibenzo-P-dioxin can vary with different dosages in animal models . For instance, high doses of the compound can lead to toxic or adverse effects, such as hepatotoxicity and immune suppression . The specific effects can depend on the species and the specific dosage used .
Metabolic Pathways
2-Chlorodibenzo-P-dioxin is involved in various metabolic pathways. It is known to interact with enzymes such as cytochrome P450, which plays a role in the metabolism of xenobiotics . The compound can also affect metabolic flux and metabolite levels .
Transport and Distribution
2-Chlorodibenzo-P-dioxin can be transported and distributed within cells and tissues . In various animal species, the liver and adipose tissues appear to be the major storage organs for the compound . The distribution of 2-Chlorodibenzo-P-dioxin does not appear to be related to the acute toxic effects of the compound .
Subcellular Localization
Given its lipophilic nature and its ability to bind to the AhR, it is likely that the compound can localize to various compartments within the cell
Métodos De Preparación
The synthesis of 2-Chlorodibenzo-P-dioxin can be achieved through various methods. One common approach involves the thermal polymerization and mechanical mixing-illumination method. This method utilizes g-C3N4 and Pd/g-C3N4 catalysts under UV-vis irradiation. The catalysts are prepared by thermal polymerization and characterized by techniques such as XRD, TEM, BET, SEM, and UV-vis DRS analyses . Industrial production methods often involve the unintentional formation of dioxins during processes such as the incineration of chlorine-containing substances and the bleaching of paper .
Análisis De Reacciones Químicas
2-Chlorodibenzo-P-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often leading to the formation of more toxic derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other atoms or groups, altering its chemical properties.
Common reagents used in these reactions include Pd/g-C3N4 catalysts and UV-vis irradiation conditions. Major products formed from these reactions include dibenzo-p-dioxin and other dechlorinated derivatives .
Comparación Con Compuestos Similares
2-Chlorodibenzo-P-dioxin is often compared with other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD): Known for its high toxicity and environmental persistence.
1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin: Another highly toxic dioxin with similar properties.
What sets 2-Chlorodibenzo-P-dioxin apart is its specific chlorine substitution pattern, which influences its chemical reactivity and toxicity profile.
Propiedades
IUPAC Name |
2-chlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGGRUEPHPVNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192488 | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39227-54-8 | |
| Record name | 2-Chlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorodibenzo-4-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental concerns surrounding 2-Chlorodibenzo-P-dioxin?
A1: 2-Chlorodibenzo-P-dioxin (2-CDD) is a concerning environmental pollutant primarily originating from incineration and combustion sources []. Its persistence in the environment and potential for bioaccumulation raise concerns about its impact on ecosystems and human health.
Q2: Are there microorganisms capable of degrading 2-CDD?
A2: Yes, research has identified several bacterial species capable of degrading 2-CDD. Sphingomonas sp. strain RW1 effectively removes 2-CDD from soil, with the rate influenced by soil organic matter content []. Similarly, Pseudomonas aeruginosa exhibits varying growth rates depending on the chlorine substitution of dioxins, effectively degrading 2-CDD albeit at a lower rate compared to dibenzofuran or dibenzo-p-dioxin []. The biodegradation pathway of 2-CDD has been studied in the biphenyl-utilising strain JB1 []. Further investigation into the soil microbiome response during bioremediation of 2-CDD contaminated soil has also been conducted [].
Q3: How does the structure of 2-CDD affect its biodegradability?
A3: The degree of chlorine substitution in dioxins, including 2-CDD, influences their biodegradability. Pseudomonas aeruginosa, for instance, shows a decreasing growth rate with increasing chlorine substitution in dioxin compounds []. This suggests that the presence and position of chlorine atoms impact the ability of microorganisms to break down these compounds.
Q4: What are the possible biodegradation pathways of 2-CDD?
A4: Research suggests a potential biodegradation pathway for 2-CDD involving the formation of hydroxydibenzofuran, 2-hydroxy-3-allyl-benzofuran, and 2-carboxyvinyloxy phenyl acetic acid as identified in the degradation of dibenzofuran by Pseudomonas aeruginosa []. This suggests a similar pathway might be involved in 2-CDD degradation, although further research is needed to confirm this.
Q5: What is the role of Sphingomonas wittichii RW1 in dioxin degradation?
A5: Sphingomonas wittichii RW1 is a bacterium known for its ability to degrade dioxins, including 2-CDD. Research using shotgun proteomics has shed light on the enzymes involved in this process. While enzymes like dioxin dioxygenase (DxnA1A2), trihydroxybiphenyl dioxygenase (DbfB), meta-cleavage product hydrolase (DxnB), and reductase (RedA2) were confirmed in their roles, the study suggests a complex enzymatic network with additional enzymes potentially playing a role in 2-CDD degradation [].
Q6: What innovative methods are being explored for 2-CDD removal from the environment?
A6: Beyond bioremediation, researchers are exploring the use of ionic liquids, specifically imidazolium-based ones with long alkyl side chains and dicyanoamide anions, for efficient absorption of 2-CDD from gaseous streams, offering a potential method for capturing this pollutant from industrial emissions []. Additionally, photocatalytic reductive dechlorination using Pd modified g-C3N4 photocatalysts under UV-vis irradiation has shown promise for 2-CDD removal []. Enhanced photocatalytic reduction using g-C3N4/NiO heterojunction composites under ultraviolet-visible light illumination is another avenue being actively researched [].
Q7: What is the standard molar enthalpy of formation of 2-CDD?
A7: The standard molar enthalpy of formation for crystalline 2-CDD is -171.3 ± 3.2 kJ/mol, and for its gaseous state, it is -74.1 ± 3.3 kJ/mol. These values were determined using rotating-bomb calorimetry for combustion energy and Calvet microcalorimetry for the enthalpy of sublimation []. A more recent study has been conducted to further refine this value [].
Q8: How accurate are computational methods in predicting thermodynamic properties of 2-CDD and related compounds?
A8: Density functional theory (DFT) calculations, particularly at the B3LYP level using isodesmic reactions, have been employed to estimate the enthalpies of formation for 2-CDD and other chlorinated dibenzo-p-dioxins []. While DFT calculations provide reasonable estimations, discrepancies between calculated and experimental values exist, ranging from 2 to 20 kJ/mol for chlorinated dibenzo-p-dioxins [].
Q9: Is there a comprehensive database for the thermodynamic properties of 2-CDD and related compounds?
A9: Yes, researchers have compiled a database of thermodynamic data for dibenzo-p-dioxin, dibenzofuran, and their polychlorinated derivatives, including 2-CDD []. This database includes evaluated values for enthalpies of formation, fusion, entropies, heat capacities, and vapor pressures, crucial for understanding the behavior and fate of these compounds in the environment.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(E)-pent-1-enyl]morpholine](/img/structure/B166963.png)








